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Hafnium,propan-2-ol

ALD precursor volatility vapor pressure thermal analysis

Hafnium(IV) isopropoxide isopropanol complex (Hf(OiPr)₄·iPrOH, CAS 2171-99-5) is a group IV transition metal alkoxide belonging to the hafnium alkoxide family. It exists as a white crystalline solid at room temperature with the molecular formula C₁₂H₂₈HfO₄·C₃H₈O (MW 474.94 g/mol) and serves as a key precursor for hafnium oxide (HfO₂) thin film deposition via ALD, MOCVD, and sol-gel routes.

Molecular Formula C12H32HfO4
Molecular Weight 418.87 g/mol
CAS No. 2171-99-5
Cat. No. B3116514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHafnium,propan-2-ol
CAS2171-99-5
Molecular FormulaC12H32HfO4
Molecular Weight418.87 g/mol
Structural Identifiers
SMILESCC(C)O.CC(C)O.CC(C)O.CC(C)O.[Hf]
InChIInChI=1S/4C3H8O.Hf/c4*1-3(2)4;/h4*3-4H,1-2H3;
InChIKeyHMKGKDSPHSNMTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hafnium Isopropoxide Isopropanol Complex (CAS 2171-99-5): Core Identity and Comparator Landscape for Procurement Evaluation


Hafnium(IV) isopropoxide isopropanol complex (Hf(OiPr)₄·iPrOH, CAS 2171-99-5) is a group IV transition metal alkoxide belonging to the hafnium alkoxide family [1]. It exists as a white crystalline solid at room temperature with the molecular formula C₁₂H₂₈HfO₄·C₃H₈O (MW 474.94 g/mol) and serves as a key precursor for hafnium oxide (HfO₂) thin film deposition via ALD, MOCVD, and sol-gel routes [2]. Its closest in-class analogs include hafnium tert-butoxide (Hf(OtBu)₄, CAS 2172-02-3), hafnium n-propoxide (CAS 25491-66-1), hafnium n-butoxide, and the zirconium isopropoxide analog Zr(OiPr)₄·iPrOH—all of which compete for the same precursor and oxide-synthesis application space but exhibit materially different thermal, volatility, and phase-selectivity profiles that preclude simple one-to-one substitution.

Why Hafnium Isopropoxide (CAS 2171-99-5) Cannot Be Freely Substituted with Other Hafnium Alkoxides or Group IV Analogs


Although hafnium isopropoxide, hafnium tert-butoxide, hafnium n-propoxide, and hafnium n-butoxide all nominally deliver HfO₂ upon thermal decomposition, their evaporative behavior diverges fundamentally: hafnium isopropoxide exhibits a clean, first-stage evaporation regime with a fully defined vapor pressure curve, whereas hafnium n-propoxide and n-butoxide undergo simultaneous evaporation and thermal decomposition, rendering their vapor pressure incalculable and their precursor delivery unpredictable [1]. Furthermore, commercial suppliers of hafnium alkoxides—including both isopropoxide and tert-butoxide—exhibit high supplier-to-supplier and batch-to-batch variability in color (yellow to brown vs. white) and purity (turbid vs. transparent), directly affecting reaction reproducibility [2]. Even within the same alkoxide subclass, the isopropoxide ligand architecture confers systematically lower ALD deposition temperatures (~100 °C lower) and distinct oxide phase-selection behavior compared with the tert-butoxide or n-butoxide analogs, meaning that procurement decisions cannot be driven by hafnium content or price alone without compromising film quality, process window, or phase purity [1].

Quantitative Differentiation Evidence for Hafnium Isopropoxide (CAS 2171-99-5) Relative to Closest Analogs


Defined Vapor Pressure Curve vs. Co-Evaporation/Decomposition in Hafnium n-Propoxide and n-Butoxide

Thermogravimetric analysis (TGA) at 10 K/min under dry N₂ flow of 100 mL/min demonstrated that hafnium isopropoxide evaporates cleanly in a first-stage regime between 526 and 631 K, enabling construction of a fully defined vapor pressure curve: ln p = 31.157 (±0.200) − 13130.57 (±56.50)/T, with a vaporization enthalpy ΔHvap of 109.2 ± 0.47 kJ/mol [1]. In direct contrast, hafnium n-propoxide and hafnium n-butoxide underwent simultaneous evaporation and decomposition under identical conditions, making their vapor pressure calculations invalid and precluding reliable precursor delivery rate prediction [1]. This represents a categorical difference in evaporative behavior—hafnium isopropoxide is the only member of the tested hafnium alkoxide series for which a valid vapor pressure curve could be derived.

ALD precursor volatility vapor pressure thermal analysis

100 °C Lower ALD Temperature Window vs. Hafnium tert-Butoxide (Hf(OtBu)₄)

In a direct ALD comparison on Si(100) substrates using O₂ as oxidant, Hf(OiPr)₄ enabled a well-defined ALD temperature window of 250–350 °C, which is approximately 100 °C lower than the temperature window required for Hf(OtBu)₄ [1]. The deposited HfO₂ film exhibited an equivalent oxide thickness (EOT) of 2.1 nm and a leakage current density of 8.9 × 10⁻⁶ A/cm² at −1 V, three orders of magnitude lower than SiO₂ at the same EOT [1]. The lower decomposition temperature of Hf(OiPr)₄ was confirmed by both TGA in air (significant mass loss near 120 °C from isopropanol dissociation, followed by main decomposition) and temperature-programmed decomposition (TPD) in ultra-high vacuum (<6.7 × 10⁻⁸ Pa) [1].

atomic layer deposition HfO₂ gate dielectric low-thermal-budget processing

Electrochemically Synthesized Hafnium Isopropoxide Achieves 99.997% Purity with Quantified Trace Zr Profile

Hafnium isopropoxide synthesized by the electrochemical method and purified by reduced pressure distillation achieves an overall purity of 99.997% (metals basis), characterized by FTIR, NMR, and ICP analysis [1]. The Zr impurity content—the most critical contaminant due to the chemical similarity of Zr and Hf—was measured at 10.4 ppm in Hf(OiPr)₄, compared with 10.8 ppm in Hf(OnPr)₄ and 11.2 ppm in Hf(OnBu)₄; all other trace metal impurities (Al, Li, Mg, Fe, Cu, W, U, Th, Ta, Si, P) ranged from 1.1 to 3.2 ppm across the alkoxide series [1]. The patent literature further confirms that hafnium chloride (HfCl₄), a historically common precursor, suffers from halide incorporation into the deposited oxide film that degrades electrical properties, whereas hafnium isopropoxide eliminates this contamination pathway [2].

precursor purity trace metals analysis gate oxide quality

Phase-Selective HfO₂ Polymorph Control in SiOC Nanocomposites: Monoclinic + Tetragonal vs. Tetragonal-Only with Hf(OnBu)₄

In SiOC/HfO₂ ceramic nanocomposites prepared via single-source precursor (SSP) pyrolysis at 1100 °C under Ar from polymethylsiloxane (PMS) modified by hafnium alkoxides, replacing Hf(OnBu)₄ with Hf(OiPr)₄ produced a fundamentally different HfO₂ phase outcome: Hf(OnBu)₄ yielded exclusively tetragonal HfO₂ nanocrystals, whereas Hf(OiPr)₄ generated a mixture of both tetragonal and monoclinic HfO₂ nanocrystals under identical synthesis conditions [1]. Furthermore, after oxidation in air at 1500 °C, the Hf(OiPr)₄-derived nanocomposites exhibited facile and substantial formation of the oxidation-resistant hafnon (HfSiO₄) phase via reaction of HfO₂ nanocrystals with the silica matrix; in stark contrast, almost no HfSiO₄ was detected in nanocomposites derived from Hf(OnBu)₄-modified SSPs under the same oxidation conditions [1].

ceramic nanocomposites HfO₂ polymorph phase engineering

Superior Stability of Isopropoxide-Derived β-Diketonate Complexes vs. n-Propoxide-Derived Analogs

In a systematic study of the modification of hafnium propoxide precursors with 2,2,6,6-tetramethyl-3,5-heptanedione (Hthd), the complexes obtained from isopropoxide precursors demonstrated higher stability than those derived from n-propoxide ligands or mixed isopropoxide/n-propoxide systems [1]. Specifically, the isopropoxide-based modification produced well-characterized, isolable complexes including Hf(OiPr)(thd)₃ and the dimeric hydroxo-bridged [Hf(OH)(OiPr)(thd)₂]₂, whereas the n-propoxide analog of Hf(OiPr)(thd)₃ could not be structurally refined despite clear evidence of its existence by XRD and ¹H NMR [1]. All heteroleptic intermediates ultimately converged to the thermodynamically stable Hf(thd)₄, but the isopropoxide route provides kinetically stabilized intermediates with greater solution stability and shelf life, which is critical for reproducible MOCVD precursor formulation [1].

MOCVD precursor stability β-diketonate modification hafnium coordination chemistry

Demonstrated Supplier-to-Supplier Variability and Recrystallization-Based Purification Pathway

A 2024 study from the De Roo group at the University of Basel systematically documented that commercially available hafnium isopropoxide isopropanol complex exhibits high supplier-to-supplier and batch-to-batch variability in terms of color (ranging from slightly yellow to brown instead of the expected white) [1]. The study established a reliable recrystallization protocol from a hot toluene/isopropanol mixture (3:1 v/v) yielding a white crystalline product with chloride content below detection limit (<0.85% Cl to metal) and identity confirmed by single-crystal XRD (CSD ID: JETWOU) [1]. Hafnium tert-butoxide showed analogous variability issues (turbid instead of transparent), but the isopropoxide benefits from the fact that its coordinated isopropanol can be retained or removed under controlled reduced pressure, offering an additional handle for precursor property tuning not available for the tert-butoxide [1].

commercial precursor quality batch reproducibility recrystallization purification

Evidence-Backed Application Scenarios Where Hafnium Isopropoxide (CAS 2171-99-5) Offers Demonstrable Selection Advantage


Low-Thermal-Budget ALD of HfO₂ Gate Dielectrics for Advanced Semiconductor Nodes

When fabricating HfO₂ gate dielectrics on temperature-sensitive device stacks or substrates, hafnium isopropoxide enables an ALD process at 250–350 °C—approximately 100 °C lower than Hf(OtBu)₄—while delivering films with EOT of 2.1 nm and leakage current of 8.9 × 10⁻⁶ A/cm² at −1 V [1]. The validated vapor pressure equation (ln p = 31.157 − 13130.57/T) further enables precise precursor delivery rate control, a prerequisite for high-volume manufacturing reproducibility [2]. This scenario is directly supported by the quantitative ALD window comparison and vapor pressure data in Section 3, Evidence Items 1 and 2.

MOCVD Precursor Formulation Requiring Stable, Characterizable Heteroleptic Hafnium Complexes

For MOCVD processes that require modified hafnium precursors with β-diketonate ligands to tune volatility and reduce carbon incorporation, hafnium isopropoxide provides a uniquely stable starting platform. Isopropoxide-derived complexes such as Hf(OiPr)(thd)₃ are isolable and structurally characterizable, whereas the corresponding n-propoxide-derived analogs could not be structurally refined due to lower stability [1]. This stability advantage directly impacts precursor shelf life and process reproducibility, as established in Section 3, Evidence Item 5.

SiOC/HfO₂ Ceramic Nanocomposites Requiring Mixed HfO₂ Polymorphs and Oxidation-Resistant Hafnon Phase

In high-temperature ceramic matrix composites where oxidation resistance is paramount, hafnium isopropoxide uniquely enables the formation of both tetragonal and monoclinic HfO₂ nanocrystals at 1100 °C and—critically—the subsequent generation of substantial hafnon (HfSiO₄) phase upon oxidation at 1500 °C in air. Hf(OnBu)₄-derived composites produce exclusively tetragonal HfO₂ and almost no hafnon under identical conditions [1]. This phase-selection capability is quantitatively validated in Section 3, Evidence Item 4, and represents a go/no-go criterion for applications demanding maximum oxidation protection.

High-Purity HfO₂ Precursor Procurement with Defined Trace Metal Specification for Gate Oxide Quality Assurance

For semiconductor applications where precursor purity directly dictates dielectric film quality, electrochemically synthesized and vacuum-distilled hafnium isopropoxide delivers a quantified impurity profile: 99.997% overall purity with Zr at 10.4 ppm and all other trace metals (Al, Li, Mg, Fe, Cu, W, U, Th, Ta, Si, P) between 1.2 and 2.9 ppm [1]. The halide-free nature eliminates the chloride contamination risk inherent to HfCl₄-based processes [2]. This quantified purity specification, detailed in Section 3, Evidence Item 3, provides the procurement-quality documentation necessary for advanced node semiconductor manufacturing qualification.

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